rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride
Overview
Description
rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes an amino group and a carboxylate group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced to the cyclohexene ring.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Methylation: The methyl group is added through methylation reactions, often using methyl iodide or dimethyl sulfate.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: Used for controlled synthesis with precise monitoring of reaction conditions.
Continuous flow reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino and carboxylate groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation products: Ketones, aldehydes, and carboxylic acids.
Reduction products: Alcohols and amines.
Substitution products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride
- rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride
- rac-methyl (1R,2S)-2-aminocyclooctane-1-carboxylate hydrochloride
Uniqueness
rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride is unique due to its specific cyclohexene ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h3,5-7H,2,4,9H2,1H3;1H/t6-,7+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFKNPWOQONYQB-HHQFNNIRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC=CC1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC=C[C@@H]1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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